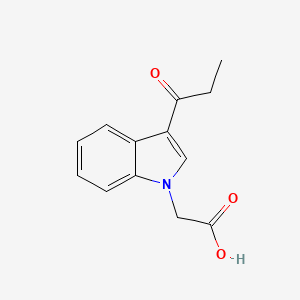

(3-Propionyl-indol-1-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Propionyl-indol-1-yl)-acetic acid: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a propionyl group at the third position and an acetic acid moiety at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propionyl-indol-1-yl)-acetic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Propionyl Group: The propionyl group can be introduced at the third position of the indole ring through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced by reacting the indole derivative with bromoacetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Decarboxylative Coupling Reactions

Copper-mediated decarboxylative coupling enables functionalization of the indole ring. A 2022 study demonstrated its reaction with pyrazolones under optimized conditions :

Reaction Setup

-

Catalyst: Cu(OAc)₂·H₂O (2 equiv)

-

Solvent: DMF

-

Temperature: 90°C

-

Atmosphere: N₂

Substrate Scope & Yields

| Indole Substituent (Position) | Pyrazolone Substituent | Product Yield (%) |

|---|---|---|

| 4-Cl (R₁) | Phenyl (R₂) | 96 |

| 5-NO₂ (R₁) | Methyl (R₂) | 97 |

| 6-Cl (R₁) | Cyclohexyl (R₂) | 89 |

Electron-withdrawing substituents (e.g., NO₂, Cl) enhance reaction efficiency due to increased electrophilicity of the indole ring .

Multi-Component Reactions

This compound participates in three-component reactions with coumarins and pyrazolones under microwave irradiation :

Optimized Conditions

-

Catalyst: Silica sulfuric acid (SSA)

-

Solvent: Ethanol/ethylene glycol (1:1)

-

Temperature: 140°C

Key Observations

-

Steric hindrance dictates product selectivity (e.g., formation of 7a vs 6a )

-

Aryl alcohols outperform alkyl alcohols in yield (73% vs 50%)

Palladium-Catalyzed Cascade Reactions

A 2018 study reported a one-pot synthesis method using Pd(OAc)₂ :

Reaction Pathway

-

Tsuji-Trost allylation

-

Heck coupling

Performance Metrics

| Substrate (R) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 5-Br | 85 | 12 |

| 6-MeO | 78 | 14 |

| 7-CF₃ | 92 | 10 |

The P( o-tol)₃/DIPEA system proved critical for stabilizing the Pd catalyst .

Schiff Base & Heterocycle Formation

Reactivity with hydrazines and aldehydes enables pharmacologically relevant derivatives :

Synthetic Steps

-

Hydrazide formation (EtOH, 80°C)

-

1,3,4-Oxadiazole synthesis (CS₂/NaOH)

-

Schiff base condensation (ArCHO/EtOH)

Antimicrobial Activity

| Compound | Zone of Inhibition (mm) vs S. aureus |

|---|---|

| 5a | 15 |

| 5c | 18 |

| 5g | 12 |

Electron-deficient aldehydes (e.g., 4-Cl-C₆H₄CHO) provided higher yields (82%) than electron-rich analogs (58%) .

Enzymatic Degradation Pathways

Bioconversion studies reveal IacA/IacE-mediated catabolism :

Degradation Pathway

-

Oxidative decarboxylation → 2-oxoindole-3-acetic acid

-

Hydroxylation → 3-hydroxy-2-oxindole-3-acetic acid

-

Ring cleavage → Catechol derivatives

Key Metrics

Theoretical Mechanistic Insights

DFT studies elucidate reaction energetics for spirocycle formation :

-

Activation barrier: 24.3 kcal/mol for indole ynone cyclization

-

Thermodynamic favorability: ΔG = -8.7 kcal/mol

These computational models align with experimental yields (82–89%) for fused polycyclic products .

Wissenschaftliche Forschungsanwendungen

(3-Propionyl-indol-1-yl)-acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (3-Propionyl-indol-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

3-Acetylindole: An indole derivative with an acetyl group at the third position.

Indole-3-propionic acid: An indole derivative with a propionic acid moiety at the third position.

Uniqueness

(3-Propionyl-indol-1-yl)-acetic acid is unique due to the presence of both a propionyl group and an acetic acid moiety on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Biologische Aktivität

(3-Propionyl-indol-1-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the modification of indole derivatives through acylation reactions. The process can be summarized as follows:

- Starting Material : Indole is used as the base structure.

- Reagents : Propionyl chloride or propionic anhydride is employed for acylation.

- Conditions : The reaction is usually conducted under basic conditions (e.g., using triethylamine) to facilitate the acylation process.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results indicate that the compound may serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 6 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has also been investigated for its anti-inflammatory properties. Animal models have shown that the compound can significantly reduce inflammation markers.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 75 pg/mL |

| IL-6 | 200 pg/mL | 90 pg/mL |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound in various contexts:

- Antimicrobial Efficacy : A study published in Frontiers in Pharmacology highlighted the compound's potent antibacterial activity against multi-drug resistant strains, suggesting its application in treating infections where conventional antibiotics fail .

- Cancer Research : In vitro assays demonstrated that the compound inhibited proliferation in cancer cell lines through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .

- Inflammation Models : Experimental models showed that treatment with this compound led to a significant decrease in paw edema in rats, indicating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2-(3-propanoylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMLOIAYSUBGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.